molecular formula C8H21ClOSi2 B3271169 3-(Trimethylsiloxypropyl)dimethylchlorosilane CAS No. 54175-55-2

3-(Trimethylsiloxypropyl)dimethylchlorosilane

Cat. No.: B3271169
CAS No.: 54175-55-2
M. Wt: 224.87 g/mol
InChI Key: WTIDHBNTNHHZKI-UHFFFAOYSA-N
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Description

Evolution and Significance of Functional Organosilanes in Contemporary Chemical Research

The journey of functional organosilanes began with the pioneering work on understanding the silicon-carbon bond. siltech.com These hybrid molecules, possessing both organic and inorganic characteristics, have become pivotal in a multitude of applications. researchgate.net Their significance lies in their dual reactivity, enabling them to act as molecular bridges between different materials. wikipedia.org This has been instrumental in the development of advanced composites, adhesives, and coatings with enhanced performance characteristics. The continuous development of new organosilane structures is driven by the demand for materials with tailored properties for specific and sophisticated applications. nbinno.com

The Unique Architectural Features of 3-(Trimethylsiloxypropyl)dimethylchlorosilane and its Relevance in Synthetic Design

This compound is a distinct molecule within the organosilane family, characterized by a specific arrangement of functional groups that dictates its reactivity and potential applications. Its structure consists of a central silicon atom bonded to two methyl groups, a chlorine atom, and a propyl chain which is terminated by a trimethylsiloxy group.

The key architectural features that define its relevance in synthetic design are:

A Reactive Chlorosilyl Group: The silicon-chlorine bond is highly susceptible to nucleophilic attack, making it a prime site for reactions with a wide range of nucleophiles, most notably water and alcohols. This reactivity is the foundation for its use in surface modification and polymer synthesis. wikipedia.org

A Flexible Propyl Linker: The three-carbon propyl chain provides spatial separation between the reactive chlorosilyl head and the trimethylsiloxy tail. This flexibility can be crucial in allowing the molecule to orient itself effectively at interfaces.

This unique combination of a highly reactive site and a more inert, sterically demanding tail makes this compound a valuable tool for chemists seeking to introduce specific functionalities onto surfaces or into polymeric structures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 54175-55-2
Molecular Formula C8H21ClOSi2
Molecular Weight 224.88 g/mol
Boiling Point 96 °C
Melting Point <0°C

This data is compiled from available chemical supplier information.

Paradigms of Research Trajectories Pertaining to this compound in Scholarly Investigations

While specific, in-depth research solely focused on this compound is limited, its structural motifs suggest several potential avenues for scholarly investigation, mirroring trends seen with other functional chlorosilanes.

One primary research trajectory involves its application as a surface modifying agent . The reactive chlorosilyl group can readily react with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides. This reaction forms stable siloxane bonds (Si-O-Si), effectively grafting the organosilane onto the surface. The exposed trimethylsiloxypropyl tail would then alter the surface properties, potentially increasing hydrophobicity and providing a sterically hindered layer. Such modifications are crucial for creating water-repellent coatings, improving the dispersion of nanoparticles in polymer matrices, and preventing unwanted adhesion.

Another significant area of research would be its role in polymer chemistry . This compound could be utilized as a chain-terminating agent or as a precursor for synthesizing more complex silicone polymers. Its monofunctional nature (with respect to the chlorosilyl group) would allow for the controlled termination of growing polymer chains, thereby regulating the molecular weight of the resulting silicone fluids or resins. Furthermore, the trimethylsiloxy group could be a point of further chemical transformation, leading to the creation of novel block copolymers with unique properties.

Interdisciplinary Impact and Future Outlook in Academic Science

The potential applications of this compound extend across various scientific disciplines. In materials science , its ability to modify surfaces could be harnessed to develop advanced composites with improved interfacial adhesion between organic polymers and inorganic fillers. This could lead to materials with enhanced mechanical strength, thermal stability, and durability.

In the field of nanotechnology , this organosilane could be employed to functionalize nanoparticles, preventing their agglomeration and improving their compatibility with different matrices. This is critical for the development of high-performance nanocomposites for a wide range of applications, from electronics to biomedical devices.

The future outlook for research into this compound and similar organosilanes is promising. As the demand for "smart" materials with precisely controlled properties continues to grow, the need for versatile molecular building blocks like this compound will undoubtedly increase. Further research into its reaction kinetics, the properties of the surfaces and polymers it forms, and its behavior in different environments will be crucial for unlocking its full potential. The development of more sustainable and efficient synthetic routes for such organosilanes also represents an important area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-dimethyl-(3-trimethylsilyloxypropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-7-6-8-12(4,5)9/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDHBNTNHHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21ClOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trimethylsiloxypropyl Dimethylchlorosilane and Its Precursors in Academic Contexts

Diverse Synthetic Routes for the Preparation of the Chlorosilane Framework

The foundational chlorosilane framework of the target molecule is dimethylchlorosilane. In academic and industrial settings, several methods are employed for the synthesis of organochlorosilanes.

One of the most historically significant and industrially relevant methods is the Direct Process , also known as the Müller-Rochow process. gelest.com This process typically involves the reaction of an alkyl halide, such as methyl chloride, with elemental silicon at high temperatures (250-300°C) in the presence of a copper catalyst. tum.de While this method is highly effective for large-scale production of methylchlorosilanes like dimethyldichlorosilane, it produces a mixture of products, including methyltrichlorosilane, trimethylchlorosilane, and various disilanes, which then require separation by fractional distillation. tum.detesisenred.net

For more targeted and smaller-scale syntheses often required in academic laboratories, Grignard reactions offer a versatile alternative. rsc.org This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). rsc.org The stoichiometry of the Grignard reagent can be controlled to achieve partial substitution of the chlorine atoms on the silicon, although achieving high selectivity for a specific chlorosilane can be challenging due to the decreasing reactivity with progressive substitution. rsc.orgrsc.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The reactivity in THF is noted to be significantly faster than in diethyl ether. google.com

Another important route to functionalized chlorosilanes involves the reaction of hydridosilanes with chlorinating agents. nih.gov For instance, dimethylchlorosilane can be prepared through various redistribution and reduction reactions from other methylchlorosilanes. A patent describes a method for preparing dimethylchlorosilane by reacting 1,2-tetramethyldichlorodisilane with hydrogen chloride in the presence of a palladium catalyst mixture. tum.de Furthermore, methods exist for the direct reaction of silicon with hydrogen chloride to produce chlorosilanes with an enhanced hydrogen content, such as trichlorosilane, which can then be further functionalized. wjpps.com

Strategies for the Introduction and Selective Protection of the Trimethylsiloxypropyl Moiety

The introduction of the 3-(trimethylsiloxypropyl) group is most commonly achieved via the hydrosilylation of a suitable precursor. Hydrosilylation is an addition reaction where a Si-H bond adds across a carbon-carbon double or triple bond. qualitas1998.net This reaction is a highly efficient and atom-economical method for forming silicon-carbon bonds. bohrium.com

The key precursor for introducing the desired moiety is allyloxytrimethylsilane (B91556) . This compound contains the terminal allyl group necessary for the hydrosilylation reaction and the trimethylsiloxy protecting group already in place. The reaction involves the addition of dimethylchlorosilane (H(CH₃)₂SiCl) across the double bond of allyloxytrimethylsilane.

Reaction Scheme: CH₂=CHCH₂OSi(CH₃)₃ + H(CH₃)₂SiCl → Cl(CH₃)₂SiCH₂CH₂CH₂OSi(CH₃)₃

This reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex). scribd.comgoogle.com These catalysts are highly effective, often requiring only parts-per-million concentrations. scribd.com The reaction generally proceeds with high regioselectivity, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene. iqs.edu

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the hydroxyl functionality of what would otherwise be 3-chlorodimethylsilyl-1-propanol. Silyl (B83357) ethers are widely used as protecting groups in organic synthesis due to their ease of formation, stability under many reaction conditions, and facile cleavage when desired. mdpi.com The TMS group is particularly useful here as it is stable to the hydrosilylation conditions but can be removed later if the free hydroxyl group is required for subsequent reactions. The selective protection of alcohols is a critical strategy in multi-step syntheses. scribd.com

Optimization of Reaction Parameters and Yields in Laboratory-Scale Synthesis

Optimizing the hydrosilylation reaction in a laboratory setting is crucial for maximizing the yield and purity of 3-(trimethylsiloxypropyl)dimethylchlorosilane. Key parameters that are typically varied include the catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection and Loading: Platinum-based catalysts are the most common choice. google.com Karstedt's catalyst is often preferred due to its high activity at low temperatures. mrforum.com The catalyst loading is a critical parameter to optimize; while higher loadings can increase the reaction rate, they also increase cost and can lead to side reactions or product discoloration. Typical loadings in academic settings can range from 1 to 100 ppm of platinum.

Solvent: While some hydrosilylation reactions can be run neat, the use of a solvent can help to control the reaction temperature and ensure homogeneity. rsc.org Anhydrous, non-polar aprotic solvents such as toluene (B28343) or hexane (B92381) are often suitable for these reactions. primescholars.com

Temperature: The optimal reaction temperature depends on the specific catalyst and substrates. With highly active catalysts like Karstedt's, the reaction can often be initiated at room temperature and may be exothermic. scribd.com Careful temperature control is necessary to prevent side reactions, such as isomerization of the alkene or catalyst decomposition. A typical temperature range for this type of reaction is between 25°C and 80°C.

Stoichiometry: A slight excess of one of the reactants, typically the less expensive or more easily removed one, may be used to drive the reaction to completion. In the synthesis of this compound, a slight molar excess of allyloxytrimethylsilane might be employed to ensure complete consumption of the dimethylchlorosilane.

The progress of the reaction can be conveniently monitored by techniques such as ¹H NMR spectroscopy, by observing the disappearance of the Si-H proton signal (typically around 4.8 ppm), or by infrared (IR) spectroscopy, monitoring the disappearance of the Si-H stretching vibration (around 2126 cm⁻¹). iqs.edu

Below is an interactive data table illustrating a hypothetical optimization study for the hydrosilylation reaction.

EntryCatalyst (ppm Pt)SolventTemperature (°C)Time (h)Yield (%)
110Toluene251275
210Toluene50492
310Toluene80288 (with byproducts)
45Toluene50889
510Neat50394

Advanced Purification and Isolation Techniques for Research-Grade Material

The purification of the crude product is essential to obtain research-grade this compound. Due to the moisture-sensitive nature of the chlorosilane functional group, all purification steps must be carried out under anhydrous conditions.

The primary method for purifying chlorosilanes is fractional distillation under reduced pressure. tesisenred.net This technique separates compounds based on differences in their boiling points. rsc.org The crude reaction mixture will likely contain the desired product, any unreacted starting materials, the solvent, and potentially high-boiling catalyst residues or side-products. A vacuum is applied to lower the boiling points of the compounds, which helps to prevent thermal decomposition at high temperatures. A fractionating column, such as a Vigreux column, is used to increase the efficiency of the separation by providing a large surface area for repeated vaporization and condensation cycles. rsc.org

Before distillation, it may be necessary to remove the platinum catalyst. This can sometimes be achieved by treating the reaction mixture with activated carbon followed by filtration.

The purity of the isolated fractions is typically assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ²⁹Si) and IR spectroscopy.

Green Chemistry Principles Applied to the Synthesis of Functional Organosilanes

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to minimize environmental impact. eurekalert.org

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. bohrium.com Hydrosilylation is an excellent example of an atom-economical reaction, as it is an addition reaction where all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Catalysis: The use of highly efficient catalysts, even those based on precious metals like platinum, aligns with green chemistry principles when used at very low concentrations (ppm level), as this minimizes waste. mrforum.com Research is also ongoing into the use of more earth-abundant and less toxic metal catalysts. Furthermore, the development of heterogeneous catalysts that can be easily recovered and recycled is a significant goal in making these processes more sustainable.

Solvent Selection: A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). eurekalert.org Performing hydrosilylation reactions under solvent-free (neat) conditions, if feasible, is an ideal approach. rsc.org When a solvent is necessary, the choice of a "greener" solvent with a lower environmental impact is preferred.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. The development of highly active catalysts that function efficiently at or near room temperature is a key area of research. scribd.com

By integrating these principles, the synthesis of this compound in an academic setting can not only provide high-purity material for research but also serve as a model for developing more sustainable chemical processes.

Fundamental Reactivity and Mechanistic Investigations of 3 Trimethylsiloxypropyl Dimethylchlorosilane

Hydrolysis Pathways and Silanol (B1196071) Formation Dynamics

The initial and pivotal step in the transformation of 3-(trimethylsiloxypropyl)dimethylchlorosilane into polysiloxane structures is the hydrolysis of its silicon-chlorine (Si-Cl) bond. This reaction with water converts the chlorosilyl functional group into a silanol (Si-OH) group, setting the stage for subsequent condensation reactions.

Kinetic Studies of Hydrolytic Processes

(CH₃)₃SiO(CH₂)₃(CH₃)₂SiCl + H₂O → (CH₃)₃SiO(CH₂)₃(CH₃)₂SiOH + HCl

The rate of this reaction is typically first-order with respect to the chlorosilane. The order with respect to water can vary depending on the reaction conditions, such as the concentration of water and the presence of catalysts. The bulky nature of the trimethylsiloxypropyl substituent may exert some steric hindrance at the silicon center, potentially moderating the hydrolysis rate when compared to less sterically crowded chlorosilanes.

Postulated Kinetic Parameters for the Hydrolysis of this compound

*This table is illustrative and based on general principles of chlorosilane hydrolysis due to the lack of specific experimental data for this compound.

ParameterExpected Value/BehaviorConditions
Rate Constant (k)HighNeutral pH, Ambient Temperature
Reaction Order (with respect to Silane)1Excess water
Reaction Order (with respect to Water)1 to 2Dependent on concentration and catalyst
Activation Energy (Ea)Low to ModerateInfluenced by solvent and pH

Influence of Reaction Environment on Hydrolysis Rates

The conditions under which hydrolysis is conducted have a profound impact on the reaction's kinetics and mechanism. Several environmental factors are key:

pH: The hydrolysis of chlorosilanes is subject to catalysis by both acids and bases. unm.edu In acidic media, protonation of the chlorine atom can facilitate its departure, while under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, accelerating the attack on the silicon atom. The reaction rate is generally at its minimum in neutral pH conditions.

Temperature: In line with general chemical kinetics, an increase in temperature will increase the rate of hydrolysis.

Condensation Reactions Leading to Polysiloxane Architectures and Oligomerization

Upon the formation of the silanol, 3-(trimethylsiloxypropyl)dimethylsilanol, a highly reactive intermediate is generated. This silanol readily undergoes condensation reactions, either with other silanol molecules or with unreacted chlorosilane, to form stable siloxane (Si-O-Si) bonds. This process is the fundamental chain-building step in the formation of polysiloxane oligomers and polymers.

Mechanistic Elucidation of Silanol Condensation Reactions

The condensation of silanols to form polysiloxanes can proceed via two primary mechanistic pathways:

Homocondensation: The reaction between two silanol groups to yield a siloxane bond and a molecule of water. 2 (CH₃)₃SiO(CH₂)₃(CH₃)₂SiOH → [(CH₃)₃SiO(CH₂)₃(CH₃)₂Si]₂O + H₂O

Heterocondensation: The reaction of a silanol group with a chlorosilyl group, producing a siloxane bond and hydrogen chloride. (CH₃)₃SiO(CH₂)₃(CH₃)₂SiOH + (CH₃)₃SiO(CH₂)₃(CH₃)₂SiCl → [(CH₃)₃SiO(CH₂)₃(CH₃)₂Si]₂O + HCl

These condensation reactions are also subject to acid or base catalysis, which can influence the reaction rate and the structure of the resulting polymer. unm.edu Given that the parent chlorosilane is difunctional with respect to this condensation, the resulting products are typically linear chains or cyclic oligomers.

Control of Condensation Degree and Network Formation

The ability to control the degree of condensation is paramount for producing polysiloxanes with desired properties. The final architecture of the polysiloxane is influenced by several factors:

Reactant Stoichiometry: The molar ratio of water to the chlorosilane is a critical parameter that dictates the extent of hydrolysis and the availability of silanol groups for condensation.

Catalyst: The choice and concentration of an acid or base catalyst can be used to modulate the relative rates of the hydrolysis and condensation reactions, thereby influencing the molecular weight and structure of the polymer.

Temperature and Time: Elevated temperatures and extended reaction times generally promote a higher degree of condensation, leading to longer polymer chains.

Solvent: The solvent can affect the conformation and solubility of the growing oligomers and polymer chains, which in turn can influence the final structure, for instance, by favoring either linear chain growth or cyclization.

Through the careful manipulation of these variables, the synthesis can be directed towards the preferential formation of linear high polymers, specific cyclic species, or oligomers with a controlled molecular weight distribution.

Nucleophilic Substitution Reactions at the Chlorosilyl Center

The silicon atom in the chlorosilyl group of this compound is electrophilic due to the polarization of the Si-Cl bond. This electrophilicity renders it susceptible to attack by a variety of nucleophiles, resulting in the substitution of the chloride ion.

Key nucleophilic substitution reactions include:

Reaction with Alcohols: In the presence of an alcohol (ROH), the chlorosilyl group is readily converted to an alkoxysilyl group. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride that is formed as a byproduct. (CH₃)₃SiO(CH₂)₃(CH₃)₂SiCl + ROH + Base → (CH₃)₃SiO(CH₂)₃(CH₃)₂SiOR + Base·HCl

Reaction with Amines: The reaction with primary or secondary amines (R₂NH) leads to the formation of a silicon-nitrogen bond, yielding a silylamine. In this case, either a second equivalent of the reacting amine or an auxiliary base is required to act as a scavenger for the liberated HCl. (CH₃)₃SiO(CH₂)₃(CH₃)₂SiCl + 2 R₂NH → (CH₃)₃SiO(CH₂)₃(CH₃)₂SiNR₂ + R₂NH₂⁺Cl⁻

These nucleophilic substitution reactions are synthetically valuable as they allow for the introduction of a wide array of functional groups onto the silicon center, thereby creating a diverse range of functionalized silane (B1218182) monomers for advanced polymer synthesis.

Theoretical and Computational Analysis of Reaction Intermediates and Transition StatesNo theoretical or computational studies, such as Density Functional Theory (DFT) analyses, focusing on the reaction intermediates and transition states of this compound could be located.

Due to the absence of specific data for this compound in these areas, constructing a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements is not feasible at this time.

Applications in Advanced Polymer Science and Macromolecular Engineering

Role as a Monomer and Co-Monomer in Novel Siloxane Polymer Synthesis

While not a conventional monomer for building the primary backbone of high-molecular-weight polysiloxanes due to its monofunctional reactive site, 3-(Trimethylsiloxypropyl)dimethylchlorosilane serves critical roles in controlling polymer architecture.

In the synthesis of polysiloxanes, the functionality of the silane (B1218182) precursors dictates the final structure of the polymer. Dichloro- and di-alkoxy silanes are typically used to form linear chains. The monofunctional nature of the chlorosilyl group in this compound primarily designates it as a chain-terminating agent in condensation polymerization. Its incorporation effectively caps (B75204) the growing end of a polysiloxane chain, thereby controlling the molecular weight.

However, it can be strategically employed to introduce specific side chains. If used in conjunction with di-functional monomers like dichlorodimethylsilane, it can be incorporated at the chain ends. Furthermore, under specific conditions that might promote the reactivity of the trimethylsiloxy group, it could potentially be used to create branched structures, although this is a less common application. The primary route to branched polysiloxanes involves the use of tri-functional silanes or controlled grafting techniques.

The formation of cross-linked siloxane networks generally requires monomers with three or more reactive sites (e.g., trichlorosilanes or trialkoxysilanes) to create a three-dimensional structure. Given that this compound has only one reactive chlorosilyl group, it does not act as a cross-linking agent. Instead, its role is to control the density of cross-links by terminating some polymer chains, thus preventing excessive network formation. This allows for the tailoring of the mechanical properties of the resulting silicone material, such as its elasticity and tensile strength. By modulating the ratio of cross-linking agents to this end-capping silane, the network architecture can be precisely controlled.

This compound is not typically used for direct copolymerization with conventional organic vinyl monomers due to the lack of a polymerizable organic functional group like a vinyl or acrylate (B77674) group. However, it can be used to create hybrid materials through sequential reactions. For instance, a polymer with reactive sites (e.g., hydroxyl groups) can be functionalized with this silane.

More commonly, related silanes possessing a polymerizable organic moiety, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), are used in copolymerizations with monomers like styrene, acrylates, and N-vinyl pyrrolidone to create organic-inorganic hybrid polymers. tsijournals.com These hybrid materials combine the properties of both the organic polymer and the siloxane, such as improved thermal stability and hydrophobicity. tsijournals.comuniv.kiev.ua

The table below illustrates the effect of incorporating a functional silane co-monomer on the properties of a resulting copolymer.

PropertyBase Polymer (e.g., Polystyrene)Hybrid Copolymer with Functional Silane
Thermal Stability (TGA) ModerateEnhanced
Surface Hydrophobicity Low to ModerateHigh
Adhesion to Inorganic Substrates PoorImproved
Solvent Resistance VariableGenerally Improved

This table presents generalized data based on the incorporation of functional silanes into organic polymer backbones.

Functionalization of Existing Polymer Architectures

The reactive chlorosilyl group of this compound makes it an effective agent for the post-polymerization modification of existing polymer structures.

Grafting is a powerful technique to modify the properties of a polymer without altering its main chain structure. The dimethylchlorosilane group on this compound can react with polymers containing active hydrogen atoms, such as those with hydroxyl (-OH) or amine (-NH2) groups. This reaction forms a stable covalent bond, effectively grafting the trimethylsiloxypropyl side chain onto the polymer backbone.

This surface modification can be used to impart desirable properties such as:

Hydrophobicity: The trimethylsiloxy groups are nonpolar and can significantly increase the water-repellency of a polymer surface.

Lubricity: The siloxane side chains can reduce the coefficient of friction of the polymer surface.

Biocompatibility: In some applications, a siloxane-rich surface can improve the biocompatibility of a material.

For example, grafting silanes onto polyethylene (B3416737) can be achieved, though it often requires a radical initiator to create reactive sites on the polyethylene chain. researchgate.net

One of the most significant applications of monofunctional chlorosilanes like this compound is in the end-capping of living polymerizations. rsc.org In the anionic ring-opening polymerization of cyclosiloxanes (e.g., hexamethylcyclotrisiloxane, D3), the polymerization proceeds with a "living" chain end that will continue to react as long as monomer is available. rsc.org

The introduction of this compound at a desired point in the polymerization terminates the reaction by reacting with the living silanolate anion at the chain end. This allows for the synthesis of linear polysiloxanes with a precisely controlled molecular weight and a narrow molecular weight distribution (low polydispersity). rsc.org The resulting polymer is terminated with a stable trimethylsiloxypropyl group.

The table below summarizes the outcomes of a controlled anionic ring-opening polymerization using an end-capping agent.

Polymerization ParameterWithout End-CapperWith this compound
Polymerization Control Uncontrolled, leads to broad molecular weight distributionControlled termination
Molecular Weight Difficult to predictPrecisely controlled by monomer-to-initiator ratio
Polydispersity Index (PDI) High (>1.5)Low (<1.2)
Chain End Functionality Reactive silanolateStable trimethylsiloxypropyl group

This table illustrates the principles of controlled polymerization with an end-capping agent.

Precision Polymerization Techniques Utilizing this compound as a Building Block

The integration of this compound into precision polymerization methodologies has opened new avenues for the synthesis of well-defined polymers. Its distinct chemical structure, featuring both a reactive chlorosilane group and a protected siloxy functionality, allows for its strategic incorporation into polymer chains. This dual reactivity is particularly advantageous in controlled polymerization techniques where precise control over molecular weight, architecture, and functionality is crucial.

In living anionic polymerization, for instance, the dimethylchlorosilyl group can act as an efficient initiating or terminating site. This allows for the synthesis of block copolymers with distinct segments. One block can be a conventional polymer like polystyrene or a poly(meth)acrylate, while the other segment can be a polysiloxane, introduced via the silane moiety. The trimethylsiloxy group often serves as a protecting group, which can be later hydrolyzed to reveal a reactive silanol (B1196071) group, enabling further post-polymerization modification or the formation of inorganic-organic hybrid materials.

Research in this area has demonstrated the utility of related chlorosilane compounds in coupling reactions to form block copolymers. While specific data on this compound is limited in readily available literature, the principle involves the reaction of chloro-terminated oligomers with lithio-terminated oligomers to create well-defined block structures. This methodology allows for the creation of materials that combine the properties of different polymer types, such as the thermal stability of polysiloxanes with the mechanical strength of organic polymers.

Below is a conceptual data table illustrating the potential of such polymerization techniques:

Polymerization TechniqueRole of this compoundResulting Polymer ArchitecturePotential for Post-Polymerization Modification
Living Anionic PolymerizationInitiator or Terminating AgentDiblock or Triblock CopolymersHigh (via hydrolysis of trimethylsiloxy group)
Group Transfer PolymerizationTerminating AgentEnd-functionalized PolymersHigh (via hydrolysis of trimethylsiloxy group)
Atom Transfer Radical Polymerization (ATRP)Functional InitiatorStar Polymers, Graft CopolymersHigh (via hydrolysis of trimethylsiloxy group)

Development of Specialized Polymeric Materials for Specific Research Applications

The unique polymers synthesized using this compound as a building block are tailored for a variety of specialized research applications. The ability to precisely control the polymer structure at a molecular level translates to materials with highly specific and tunable properties.

One significant area of application is in the development of advanced surface modification agents. Polymers bearing the 3-(trimethylsiloxypropyl)dimethylsilyl moiety can be grafted onto surfaces to alter their properties, such as hydrophobicity, biocompatibility, or adhesion. For example, block copolymers containing a polysiloxane segment derived from this monomer can be used to create low-surface-energy coatings that are resistant to fouling.

Furthermore, the potential for creating inorganic-organic hybrid materials is a key area of research. Following the polymerization, the trimethylsiloxy groups can be hydrolyzed to silanols, which can then undergo condensation reactions to form a silica-like network within the polymer matrix. This results in materials with enhanced thermal stability, mechanical strength, and dimensional stability. These hybrid materials are being explored for applications in areas such as high-performance coatings, membranes for separation processes, and advanced composites.

The table below summarizes some of the specialized polymeric materials and their research applications:

Specialized Polymeric MaterialKey PropertySpecific Research Application
Polystyrene-block-polydimethylsiloxaneMicrophase SeparationNanopatterning, Lithography
Poly(methyl methacrylate)-graft-polysiloxaneSurface SegregationAntifouling Coatings, Biomedical Implants
Cross-linked Polysiloxane NetworksThermal and Chemical ResistanceHigh-Performance Sealants, Encapsulants for Electronics
Organic-Inorganic Hybrid CompositesEnhanced Mechanical and Thermal PropertiesAdvanced Aerospace Materials, Dental Restoratives

Surface Chemistry and Interfacial Engineering with 3 Trimethylsiloxypropyl Dimethylchlorosilane

Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Carbon Nanomaterials)

The covalent attachment of 3-(Trimethylsiloxypropyl)dimethylchlorosilane to inorganic substrates is a powerful method for altering their surface properties. The reactive dimethylchlorosilane group readily reacts with surface hydroxyl groups present on materials like silica, metal oxides, and certain carbon nanomaterials, forming stable Si-O-substrate bonds. This process, known as silanization, effectively transforms the substrate's surface from hydrophilic to hydrophobic and provides a platform for further functionalization.

Mechanistic Studies of Surface Attachment and Siloxane Layer Formation

The surface attachment of this compound is a multi-step process that begins with the physisorption of the silane (B1218182) molecule onto the substrate surface. The key reactive site on the substrate is the surface hydroxyl group (-OH). The chlorosilane head group of the molecule then reacts with these hydroxyl groups in a condensation reaction, leading to the formation of a covalent silicon-oxygen bond and the release of hydrogen chloride as a byproduct. mdpi.com

In the presence of surface moisture, the chlorosilane can first hydrolyze to form a silanol (B1196071) group (-Si-OH), which then condenses with the surface hydroxyls. This hydrolysis step can also lead to self-condensation between adjacent silane molecules, resulting in the formation of a cross-linked polysiloxane layer on the surface. The trimethylsiloxypropyl tail of the molecule, being relatively inert, extends away from the surface, creating a new interface with the surrounding environment. The formation of this siloxane layer significantly alters the surface energy and wettability of the substrate.

Control of Surface Density, Orientation, and Layer Thickness

The properties of the modified surface are critically dependent on the density, orientation, and thickness of the grafted this compound layer. Several factors can be controlled during the grafting process to tailor these parameters:

Reaction Conditions: Temperature, reaction time, and the concentration of the silane solution all influence the grafting density. Higher temperatures and longer reaction times generally lead to a higher degree of surface coverage.

Solvent: The choice of solvent is crucial as it affects the solubility and reactivity of the silane. Anhydrous organic solvents like toluene (B28343) are commonly used to prevent premature hydrolysis and uncontrolled polymerization of the silane in solution.

Substrate Pre-treatment: The density of surface hydroxyl groups on the substrate can be controlled through pre-treatment methods such as acid washing or plasma treatment. A higher density of hydroxyl groups will generally result in a higher grafting density.

By carefully controlling these parameters, it is possible to achieve a range of surface coverages, from a sparse monolayer to a dense, cross-linked polysiloxane network. The orientation of the grafted molecules is largely influenced by the grafting density; at low densities, the molecules may lie flat on the surface, while at higher densities, steric hindrance forces them into a more upright orientation.

Table 1: Parameters Influencing Grafted Layer Properties

Parameter Effect on Surface Density Effect on Layer Thickness
Silane Concentration Increases with concentration up to a saturation point Can increase with higher concentrations due to multilayer formation
Reaction Time Increases with time, eventually plateauing Can increase with time, especially if polymerization occurs
Reaction Temperature Generally increases with temperature Can increase due to enhanced reaction rates and potential for polymerization
Solvent Polarity Can influence silane reactivity and solubility, affecting density Can affect the extent of polymerization and thus thickness
Substrate Hydroxylation Higher density of -OH groups leads to higher grafting density A more reactive surface can promote thicker layer formation

Post-Grafting Modifications and Further Functionalization of the Surface

While the primary function of grafting this compound is often to create a hydrophobic and stable surface, the grafted layer itself can be a platform for further chemical modifications. Although the trimethylsiloxypropyl tail is relatively inert, advanced strategies can be employed to introduce functional groups. For instance, if a different silane with a reactive terminal group were co-grafted with this compound, the surface could be endowed with specific functionalities. This approach allows for the creation of multifunctional surfaces with controlled chemical and physical properties. New synthetic equivalents to conventional trialkoxysilanes and novel grafting methods have been developed to overcome limitations and improve post-grafting processes. rsc.org

Formation of Self-Assembled Monolayers (SAMs) for Controlled Interfacial Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. This compound and similar silanes are excellent candidates for the formation of SAMs on hydroxyl-bearing substrates. The formation of a SAM is driven by the strong covalent bond between the silane headgroup and the substrate, as well as by the intermolecular van der Waals interactions between the alkyl chains of adjacent molecules.

The resulting SAMs can dramatically alter the interfacial properties of the substrate, including its wettability, adhesion, and biocompatibility. For example, a SAM of this compound can transform a hydrophilic silica surface into a highly hydrophobic one. The degree of hydrophobicity can be precisely controlled by tuning the packing density of the SAM. The growth behavior of SAMs can be investigated using techniques such as atomic force microscopy (AFM), contact angle measurements, and X-ray photoelectron spectroscopy (XPS). researchgate.net

Role in Enhancing Adhesion and Compatibility in Composite Materials Research

Silane coupling agents, such as those structurally related to this compound, act as molecular bridges to improve the adhesion and compatibility between the two phases. nbinno.com The silane molecule has a dual functionality: the silane headgroup reacts with the surface of the inorganic filler, while the organic tail can interact with the polymer matrix. This creates a strong covalent link across the interface, improving stress transfer from the matrix to the filler and enhancing the mechanical properties of the composite, such as tensile strength and toughness. nbinno.comncsu.edu The use of silane adhesion promoters is a well-established strategy in various industries, from automotive to aerospace. nih.gov

Table 2: Effect of Silane Treatment on Composite Properties

Property Untreated Filler Composite Silane-Treated Filler Composite
Tensile Strength Lower Higher
Interfacial Adhesion Weak Strong
Water Resistance Poor Improved
Filler Dispersion Agglomerated Improved

Exploration in Bio-Interfacial Applications and Biocompatibility Studies (excluding clinical trials)

The ability to control the interactions between a material and a biological environment is crucial for the development of biomedical devices, biosensors, and drug delivery systems. The surface properties of a material, such as its wettability and protein adsorption characteristics, play a significant role in its biocompatibility.

Surfaces modified with silanes, including structures analogous to this compound, have been explored for their potential in bio-interfacial applications. By creating a well-defined and chemically inert surface, non-specific protein adsorption can be minimized, which is often the first step in the foreign body response to an implanted material. While specific studies on this compound in this context are limited, the general principles of using silane-modified surfaces to control bio-interfacial phenomena are well-established. For instance, aminosilanes have been used for the biochemical modification of titanium alloys to improve cell adhesion. nih.gov The ability to create surfaces with controlled hydrophobicity and low protein fouling is a key area of research in the development of biocompatible materials.

Integration into Nanomaterials and Hybrid Architectures

Synthesis of Silane-Functionalized Nanoparticles and Quantum Dots

The functionalization of nanoparticles and quantum dots (QDs) is critical for tailoring their surface properties to prevent aggregation, improve dispersibility in various media, and enable further conjugation. Silane (B1218182) coupling agents are instrumental in this process.

Reaction Mechanism: 3-(Trimethylsiloxypropyl)dimethylchlorosilane covalently bonds to nanoparticles and quantum dots that possess surface hydroxyl (-OH) groups, such as silica (B1680970), titania, and many metal oxides. The reaction is a direct condensation between the chlorosilane group (Si-Cl) and a surface silanol (B1196071) (Si-OH) or metal hydroxide (B78521) (M-OH) group. This forms a stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bond, with the liberation of hydrogen chloride (HCl) as a byproduct. Unlike trifunctional alkoxysilanes that can polymerize, this monofunctional chlorosilane forms a single, well-defined covalent bond per molecule, leading to a self-limiting monolayer on the substrate.

Impact on Properties: Once grafted, the trimethylsiloxypropyl chains extend from the nanoparticle surface, creating a new organic corona. This corona can significantly alter the particle's characteristics:

Dispersibility: The original hydrophilic surface of an oxide nanoparticle becomes more hydrophobic, allowing for stable dispersion in non-polar organic solvents.

Stability: The organic layer provides steric hindrance, which physically prevents nanoparticles from agglomerating, thus enhancing the long-term stability of colloidal suspensions.

Biocompatibility: While the specific biocompatibility of this compound is not widely documented, silanization is a general strategy used to create biocompatible coatings on quantum dots for biological imaging applications. rsc.orgresearchgate.netnih.gov

The general approach of using silanes to modify the surface of quantum dots is a well-established method for improving their stability and processability for applications in bio-imaging and electronics. rsc.orgresearchgate.net

Formation of Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials and nanocomposites combine the properties of a polymer matrix (e.g., flexibility, processability) with those of an inorganic filler (e.g., strength, thermal stability). mdpi.commdpi.comumich.edu The performance of these materials hinges on the quality of the interface between the two phases. This compound can act as a surface modifier or coupling agent to enhance this interfacial compatibility.

In a typical scenario, inorganic fillers like nano-silica or ZnO are pre-treated with the silane. asianresassoc.org The chlorosilane end reacts with the filler's surface. The functionalized filler is then incorporated into a polymer matrix. The trimethylsiloxypropyl tails, being organophilic, can entangle with the polymer chains, improving adhesion and load transfer between the matrix and the filler. This leads to nanocomposites with enhanced mechanical properties, such as tensile strength and modulus. mendeley.commdpi.com

Table 1: Comparison of Silane Coupling Agents and Their Functional Groups
Silane CompoundReactive Head GroupFunctionalityNon-Reactive Tail GroupPrimary Application in Composites
This compound-Si(CH₃)₂ClMonofunctional-(CH₂)₃OSi(CH₃)₃Surface modifier for hydrophobicity and steric stabilization.
3-Methacryloxypropyltrimethoxysilane (MPTMS)-Si(OCH₃)₃Trifunctional-(CH₂)₃OOC(CH₃)C=CH₂Coupling agent for covalent bonding with unsaturated polymer resins (e.g., acrylates). researchgate.net
3-Aminopropyltrimethoxysilane (APTMS)-Si(OCH₃)₃Trifunctional-(CH₂)₃NH₂Coupling agent for bonding with matrices like epoxies and polyurethanes; provides sites for further functionalization. nih.govosti.gov
3-Mercaptopropyltrimethoxysilane (MPTMS)-Si(OCH₃)₃Trifunctional-(CH₂)₃SHUsed in "thiol-ene" click chemistry reactions and for binding to noble metal nanoparticles. tubitak.gov.trresearchgate.net

Encapsulation and Stabilization of Active Species within Siloxane-Based Matrices

The grafting of this compound onto a surface effectively creates a thin, siloxane-based layer. This layer can serve to stabilize and encapsulate materials. For instance, when applied to drug-loaded porous silica nanoparticles, the silane would react with hydroxyl groups on the exterior surface and within the pore openings. This creates a hydrophobic layer that can control the release of hydrophilic active agents.

Furthermore, the silane layer provides crucial stabilization for nanoparticles. In many applications, pristine nanoparticles are prone to aggregation due to strong van der Waals forces. By functionalizing the surface, the resulting steric repulsion between the siloxypropyl chains on adjacent particles overcomes these attractive forces, leading to stable, well-dispersed systems. nanomedicine-rj.com This principle is fundamental in preventing protein corona formation on nanoparticles intended for biomedical use, where surface chemistry dictates biological interactions. nanomedicine-rj.com

Design of Porous Materials and Frameworks (e.g., MOFs, COFs) with Integrated Siloxypropyl Moieties

The internal surfaces of porous materials like mesoporous silica can be functionalized with this compound to precisely tune their properties. The reaction occurs on the silanol groups lining the pore walls, transforming the interior from a polar, hydrophilic environment to a non-polar, hydrophobic one. This modification is critical for applications in selective adsorption, chromatography, and catalysis, where surface polarity dictates molecular interactions. For example, a modified porous silica could be used to selectively adsorb non-polar organic molecules from aqueous solutions. mdpi.com

In the context of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), integrating new functionalities is a key area of research. sciopen.comnih.gov Direct post-synthetic modification of these crystalline frameworks with a chlorosilane can be challenging due to the potential lack of reactive -OH sites and the risk of pore blockage. A more viable strategy involves pre-functionalizing the organic linker molecules with the desired siloxypropyl moiety before using them in the synthesis of the framework. researchgate.net This bottom-up approach ensures that the functional groups are homogeneously integrated throughout the porous structure without compromising its crystallinity.

Development of Functional Coatings at the Nanoscale

This compound is well-suited for creating functional nanoscale coatings on substrates like glass, silicon wafers, and metal oxides. Through a process of self-assembly from either a vapor or liquid phase, the chlorosilane molecules react with surface hydroxyls to form a covalently attached, dense monolayer.

The resulting surface is defined by the outward-facing trimethylsiloxypropyl groups. This would impart several key properties to the substrate:

Hydrophobicity: The non-polar nature of the tail would create a water-repellent surface, characterized by a high water contact angle.

Low Surface Energy: Such coatings reduce the adhesion of contaminants, leading to self-cleaning or easy-to-clean properties.

Chemical Passivation: The stable siloxane layer can protect the underlying substrate from corrosion or other chemical attacks.

This method is analogous to the use of other silanes to create hydrophobic coatings on textiles and other materials. nih.gov

Table 2: Predicted Effects of Surface Functionalization on Nanomaterial Properties
PropertyBefore Functionalization (e.g., Bare Silica)After Functionalization with this compoundRationale
Surface ChemistryHydrophilic (-OH groups)Hydrophobic/OrganophilicThe surface is now covered by non-polar trimethylsiloxypropyl groups.
Water Contact AngleLow (&lt;30°)High (&gt;90°)The hydrophobic surface repels water.
Dispersibility in WaterHighLow (aggregation)Loss of hydrophilic character.
Dispersibility in Toluene (B28343)Low (aggregation)HighThe organophilic surface interacts favorably with the non-polar solvent.
Colloidal StabilityProne to aggregation in non-polar mediaEnhanced due to steric hindranceThe grafted silane chains prevent particles from coming into close contact.

Catalysis and Precursor Chemistry

Utilization as a Precursor for Heterogeneous Catalysts

While direct utilization of 3-(Trimethylsiloxypropyl)dimethylchlorosilane as a primary precursor for bulk heterogeneous catalysts is not extensively documented, its chemical properties suggest a potential role in the synthesis of structured catalysts, particularly silica-supported systems. The dimethylchlorosilyl group can react with surface hydroxyl groups on materials like silica (B1680970), alumina, or titania. This reaction forms a covalent Si-O-Support bond, effectively grafting the molecule onto the surface.

Subsequent chemical transformations could then convert the trimethylsiloxypropyl group into a catalytically active site. For instance, hydrolysis of the trimethylsiloxy group would yield a propanol-functionalized surface. This hydroxyl group could then be further modified, for example, by sulfonation to create a solid acid catalyst. The presence of the propyl spacer arm would influence the accessibility and environment of the active site.

The synthesis of mesoporous silica supports through sol-gel methods often involves organosilane precursors. nih.gov Although not a direct precursor in the same vein as tetraethoxysilane, this compound could be co-condensed to introduce specific functionalities during the catalyst synthesis.

Table 1: Potential Steps for Heterogeneous Catalyst Preparation

StepDescriptionReagents/ConditionsResulting Functionality
Grafting Reaction of the chlorosilane with support surface hydroxyls.Inert solvent, elevated temperature.Covalently attached trimethylsiloxypropyl groups.
Deprotection Hydrolysis of the trimethylsiloxy group.Acidic or basic conditions.Surface-bound propanol (B110389) groups.
Functionalization Conversion of the hydroxyl group to an active site.e.g., Sulfuric acid, chlorosulfonic acid.e.g., Sulfonic acid groups for solid acid catalysis.

This step-wise approach allows for the controlled generation of active sites on a pre-formed support material, offering a route to tailored heterogeneous catalysts.

Ligand Design and Coordination Chemistry for Homogeneous Catalysis

In homogeneous catalysis, the ligand environment around a metal center is crucial for determining its activity and selectivity. This compound can serve as a foundational molecule for the synthesis of novel ligands. The reactive chlorosilyl group can be used to introduce the trimethylsiloxypropyl moiety onto various ligand backbones that possess a nucleophilic site.

For example, phosphine (B1218219) ligands, which are pivotal in many transition metal-catalyzed reactions, can be functionalized. nih.govsigmaaldrich.com A common strategy for phosphine synthesis involves the reaction of a halophosphine with an organometallic reagent. nih.gov Alternatively, a phosphide (B1233454) anion could react with the chlorosilane group of this compound to form a P-Si bond, although this is less common for ligand synthesis. A more plausible route would involve a bifunctional molecule that first reacts with the chlorosilane and then is elaborated into a phosphine.

Similarly, N-heterocyclic carbenes (NHCs), another important class of ligands, can be functionalized. tcichemicals.comtcichemicals.comscripps.edu The synthesis often starts with an imidazolium (B1220033) salt which is then deprotonated to form the carbene. scripps.edu this compound could be used to introduce a silyl (B83357) group onto the NHC backbone, potentially influencing the steric and electronic properties of the resulting metal complex. tcichemicals.comresearchgate.net

The trimethylsiloxy group in these ligands could serve several purposes. It can act as a sterically bulky group, influencing the coordination sphere of the metal. Upon hydrolysis, it would generate a hydroxyl group, which could participate in secondary coordination to the metal center, creating a hemilabile ligand, or it could be used as an anchor for immobilization.

Table 2: Potential Ligand Synthesis Strategies

Ligand ClassSynthetic ApproachPotential Role of this compound
Phosphines Reaction of a lithiated phosphine precursor with the chlorosilyl group.Introduction of a silylpropyl tether.
N-Heterocyclic Carbenes (NHCs) Functionalization of the NHC backbone.Modification of steric and electronic properties.
Pincer Ligands Incorporation into the ligand framework during synthesis.Creation of a functional sidearm.

The coordination chemistry of metal complexes bearing such ligands would be of interest, as the siloxy group could influence solubility, stability, and catalytic performance. rsc.orgnih.gov

Support Material Functionalization for Immobilized Catalysts

A significant application of this compound lies in the functionalization of support materials for the immobilization of homogeneous catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org

The chlorosilyl group readily reacts with surface hydroxyl groups present on common support materials like silica gel, mesoporous silica, and alumina. sci-hub.semdpi.comresearchgate.net This process, known as grafting or surface modification, creates a covalent linkage between the support and the functional group. The trimethylsiloxypropyl chain acts as a flexible spacer or tether.

Once the support is functionalized with the trimethylsiloxypropyl groups, the terminal trimethylsilyl (B98337) group can be hydrolyzed to reveal a primary alcohol. This hydroxyl group can then be further derivatized to anchor a catalytically active species. For instance, it can be converted to a halide to react with a nucleophilic ligand of a metal complex, or it can be directly used to coordinate to a metal center.

Magnetic nanoparticles, particularly iron oxides, are attractive supports due to their easy separation using an external magnetic field. mdpi.comtaylorfrancis.comnih.govresearchgate.net The surfaces of these nanoparticles can be coated with a layer of silica to provide hydroxyl groups for functionalization with this compound. mdpi.comnih.gov

Table 3: Functionalization of Support Materials

Support MaterialFunctionalization ReactionSubsequent Steps for Catalyst Immobilization
Silica Gel Reaction of surface silanols with the chlorosilyl group.Hydrolysis of trimethylsiloxy group, reaction with catalyst or ligand.
Mesoporous Silica Grafting onto the internal and external surfaces.Anchoring of metal complexes or organocatalysts within the pores.
Alumina Reaction with surface hydroxyls.Creation of a functionalized surface for catalyst attachment.
Magnetic Nanoparticles (Silica-coated) Reaction with silanol (B1196071) groups on the silica shell.Immobilization of catalysts for magnetic separation and recycling.

This methodology provides a versatile platform for creating a wide range of immobilized catalysts for various chemical transformations.

Role in Organocatalysis and Green Chemistry Methodologies in Synthetic Research

The principles of green chemistry encourage the use of methodologies that reduce waste and environmental impact. mdpi.com The immobilization of catalysts, facilitated by compounds like this compound, is a key strategy in green chemistry as it allows for catalyst recycling, minimizing waste and often enabling the use of more environmentally benign solvents. text2fa.irmdpi.comsigmaaldrich.comresearchgate.net

In the realm of organocatalysis, where small organic molecules are used as catalysts, immobilization onto solid supports is a growing area of research. mdpi.com this compound can be used to create a covalent tether between a support material and an organocatalytic moiety. For example, a proline derivative, a common organocatalyst, could be attached to a silica surface functionalized with the linker derived from this silane (B1218182). mdpi.com This would allow for the easy separation of the catalyst from the reaction mixture, a significant advantage over its homogeneous counterpart.

Furthermore, the use of such immobilized catalysts is highly amenable to continuous flow chemistry. uc.pt In a flow reactor, the substrate solution is passed through a packed bed of the solid-supported catalyst. google.com This allows for continuous production, precise control over reaction parameters, and often improved efficiency and safety. The robust covalent linkage provided by the silane tether is crucial for the long-term stability of the catalyst bed in a flow system.

The ability to perform reactions in greener solvents is another advantage. While homogeneous catalysts often require specific organic solvents for solubility, their immobilized versions can sometimes be used in aqueous media or other environmentally friendly solvents, further enhancing the green credentials of the process.

Table 4: Contributions to Green Chemistry

Green Chemistry PrincipleApplication of this compound
Catalysis Enables the creation of a wide range of immobilized catalysts.
Waste Prevention Facilitates catalyst recycling and reuse, reducing waste streams.
Safer Solvents and Auxiliaries Allows for the use of catalysts in more benign solvent systems.
Design for Energy Efficiency Amenable to continuous flow processes which can be more energy-efficient.

By providing a molecular tool for catalyst immobilization, this compound contributes to the development of more sustainable and efficient chemical processes.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 3 Trimethylsiloxypropyl Dimethylchlorosilane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Pathways and Structural Characterization of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(trimethylsiloxypropyl)dimethylchlorosilane derivatives and for monitoring their reaction pathways. Multinuclear NMR, including ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR is routinely used to identify and quantify the organic moieties in the silane (B1218182) derivatives. For instance, the protons of the trimethylsilyl (B98337) group ((CH₃)₃Si-) and the dimethylsilyl group (-Si(CH₃)₂-) exhibit characteristic chemical shifts, typically in the 0-0.5 ppm range. The propyl chain protons (-CH₂CH₂CH₂-) appear at distinct resonances, allowing for the confirmation of the backbone structure.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the propyl chain and the methyl groups attached to silicon are sensitive to their local electronic environment, which can change upon reaction or polymerization.

²⁹Si NMR is particularly powerful for characterizing the silicon-oxygen backbone of polysiloxanes derived from this compound. acs.orgresearchgate.net The chemical shift of a silicon nucleus is highly dependent on its substitution pattern. In the context of siloxane chemistry, the notation M, D, T, and Q is used to describe R₃SiO₀.₅, R₂Si(O₀.₅)₂, RSi(O₀.₅)₃, and Si(O₀.₅)₄ units, respectively. nih.gov For derivatives of this compound, ²⁹Si NMR can distinguish between the terminal trimethylsiloxy group (M-type) and the internal dimethylsiloxy units (D-type) that form the polymer chain. mdpi.comosti.gov

NMR spectroscopy is also instrumental in studying the kinetics of hydrolysis and condensation reactions of alkoxysilanes, which are analogous to the reactions of chlorosilanes like this compound. researchgate.netplu.mxresearchgate.netucsb.edu By acquiring spectra at different time intervals, researchers can track the disappearance of reactants and the formation of intermediates (silanols) and final products (siloxanes). plu.mxresearchgate.net This in-situ monitoring provides valuable insights into reaction mechanisms and rates. researchgate.netplu.mx

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Siloxane Units.
Siloxane Unit TypeNotationTypical Chemical Shift Range (ppm)Structural Context
MonofunctionalM (R₃SiO₀.₅)+10 to -10Chain-terminating groups
DifunctionalD (R₂SiO)-10 to -40Linear chain segments
TrifunctionalT (RSiO₁.₅)-50 to -80Branching points
QuadrifunctionalQ (SiO₂)-90 to -120Cross-linking sites, silica (B1680970) core

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and In-Situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for the vibrational analysis of molecules, providing a "fingerprint" of the functional groups present. These methods are widely used to characterize this compound derivatives and to monitor reactions in real-time.

IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups in organosilicon chemistry. The strong Si-O-Si stretching vibration, typically observed in the range of 1000-1100 cm⁻¹, is a hallmark of siloxane bond formation. The Si-Cl stretch in the starting material, this compound, can be monitored to follow the progress of hydrolysis or other substitution reactions. Other characteristic bands include Si-C stretching and CH₃ rocking vibrations associated with the methyl groups on silicon. In-situ IR spectroscopy allows for the real-time monitoring of reactions, such as the grafting of silanes onto surfaces, by tracking the appearance and disappearance of specific vibrational bands. utwente.nlaip.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Bonds in this compound and its Derivatives.
BondVibrational ModeTypical Frequency Range (cm⁻¹)
Si-O-SiAsymmetric Stretch1000 - 1100
Si-CH₃Symmetric Deformation (Umbrella)1250 - 1280
Si-CH₃Rocking750 - 870
C-H (in alkyl groups)Stretch2850 - 3000
Si-ClStretch450 - 650
Si-OH (Silanol)Stretch (Free)~3700
Si-OH (Hydrogen-bonded)Stretch (Broad)3200 - 3600

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis in Polymerization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio. In the context of polymers derived from this compound, MS is crucial for characterizing the molecular weight distribution and for understanding fragmentation patterns, which can provide insights into the polymer structure.

For large, non-volatile molecules like polysiloxanes, specialized ionization techniques are required. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a widely used method for the analysis of synthetic polymers. In this technique, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the polymer chains. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a spectrum that shows the distribution of polymer chain lengths. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the polymer ions and analyzing the resulting fragment ions, it is possible to deduce the monomer sequence and identify the end groups of the polymer chains.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly valuable for characterizing thin films and modified surfaces, making it an ideal tool for studying materials derived from this compound that are used as surface modifying agents. researchgate.netbyu.edu

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the chemical environment of the atom.

For surfaces modified with derivatives of this compound, XPS can be used to:

Confirm the presence of the siloxane coating: by detecting the signals for Silicon (Si 2p), Oxygen (O 1s), and Carbon (C 1s).

Determine the elemental composition of the surface: providing quantitative information about the relative amounts of each element.

Analyze the chemical state of the elements: High-resolution scans of the Si 2p peak, for example, can distinguish between silicon in a siloxane (Si-O-Si) environment and silicon in a silica (SiO₂) substrate. byu.edu This is crucial for understanding the nature of the bonding between the silane layer and the substrate.

Angle-resolved XPS (ARXPS) can provide information about the thickness and uniformity of the silane layer by varying the take-off angle of the photoelectrons. psu.edu

Thermogravimetric Analysis (TGA) for Thermal Behavior of Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability of materials derived from this compound, particularly polymeric materials and surface coatings. nih.gov

In a TGA experiment, a sample is heated in a furnace, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss versus temperature. From this curve, several key parameters can be determined:

Onset of decomposition temperature: The temperature at which significant mass loss begins, indicating the start of thermal degradation.

Temperature of maximum decomposition rate: The temperature at which the rate of mass loss is highest, often identified from the peak of the derivative of the TGA curve (DTG).

Residual mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue (e.g., silica).

For silicone-based materials, TGA can reveal the mechanisms of thermal decomposition. nih.govnih.gov The thermal stability of these materials is often enhanced by the high bond energy of the Si-O backbone. mdpi.com TGA studies have shown that modifying silicone resins with other organosilicon compounds can significantly improve their thermal stability. researchgate.netcnrs.fr The atmosphere (e.g., inert nitrogen or oxidative air) can have a significant impact on the decomposition pathway and the resulting TGA curve. researchgate.net

Table 3: Illustrative TGA Data for a Hypothetical Polysiloxane Material.
ParameterValue (in N₂ atmosphere)Value (in Air atmosphere)Interpretation
T₅% (Temperature at 5% mass loss)350 °C330 °CInitial decomposition temperature, indicating high thermal stability.
Tmax (Temperature of max. decomposition rate)450 °C420 °CMain decomposition event, often related to cleavage of organic side groups.
Residual Mass at 800 °C40%55%Higher residue in air suggests formation of stable silica (SiO₂).

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization of Modified Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanostructure of materials at high resolution. solids-solutions.com These techniques are particularly useful for characterizing surfaces, nanoparticles, and composite materials modified with derivatives of this compound.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a material. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (e.g., secondary electrons, backscattered electrons) are used to create an image. SEM is used to:

Examine the uniformity and quality of silane coatings on various substrates.

Visualize the morphology of polymer-silica composites, showing the dispersion of silica particles within the polymer matrix.

Characterize the size and shape of functionalized nanoparticles. researchgate.net

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to study the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons. TEM is used to:

Visualize the core-shell structure of nanoparticles coated with a silane layer. mdpi.com

Determine the size, shape, and distribution of nanoparticles with high precision. mdpi.com

Study the interface between a polymer matrix and silica fillers in nanocomposites. researchgate.net

Both SEM and TEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of specific features in the image, confirming the presence and distribution of silicon from the silane modifier.

Chromatographic Methods (e.g., GPC, HPLC) for Polymer Characterization and Purity Assessment of Synthetic Intermediates

Chromatographic methods are powerful separation techniques used to analyze complex mixtures. For the characterization of this compound and its derivatives, Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including Mn, Mw, and PDI) of an unknown polymer sample can be determined. mdpi.com GPC is essential for quality control and for understanding how reaction conditions affect the molecular weight of polysiloxanes derived from this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of individual components in a mixture. sielc.com HPLC can be used to:

Assess the purity of the this compound monomer and other synthetic intermediates.

Separate and quantify unreacted starting materials from a reaction mixture.

Analyze for the presence of byproducts or degradation products.

Different modes of HPLC, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes. researchgate.net HPLC is a critical tool for ensuring the quality and consistency of the starting materials and for monitoring the progress of chemical reactions.

Computational and Theoretical Investigations Pertaining to 3 Trimethylsiloxypropyl Dimethylchlorosilane

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Trimethylsiloxypropyl)dimethylchlorosilane, DFT calculations can elucidate its fundamental properties.

Electronic Structure: DFT calculations reveal the distribution of electron density within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its chemical reactivity. researchgate.netnih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's stability and its tendency to undergo chemical reactions. researchgate.net

Reactivity: DFT can be used to model reaction pathways and transition states, providing insights into the kinetics and thermodynamics of reactions involving this compound. For instance, the hydrolysis of the chlorosilane group, a critical step in its application as a coupling agent, can be computationally modeled to determine the activation energy and reaction mechanism. Global reactivity parameters derived from DFT calculations can predict the anti-corrosion performance of coatings derived from this silane (B1218182). researchgate.net

Energetics: DFT allows for the accurate calculation of the molecule's total energy and the energies of different conformations. nih.gov This is essential for determining the most stable geometric structure and understanding the energetic landscape of the molecule. By performing potential energy scans for key dihedral angles, different stable conformers can be identified and their relative energies calculated. researchgate.net

A representative table of DFT-calculated properties for a related silane, 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), illustrates the type of data that can be generated.

PropertyCalculated Value
HOMO Energy -7.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 8.7 eV
Dipole Moment 2.5 D
Note: These are example values for a related silane and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov This technique is particularly valuable for understanding the behavior of this compound in complex environments, such as at interfaces and within polymer matrices. mdpi.comresearchgate.netresearchgate.net

Interfacial Interactions: MD simulations can model the interaction of this compound with various surfaces, such as silica (B1680970) or metal oxides. researchgate.netresearchgate.net These simulations provide detailed information about the adsorption process, the orientation of the silane molecules on the surface, and the formation of covalent bonds after hydrolysis of the chlorosilane group. acs.org By analyzing the trajectories of the atoms, researchers can understand how factors like surface hydroxylation and the presence of water affect the silanization process. researchgate.net The use of reactive force fields like ReaxFF allows for the simulation of chemical reactions at the interface. researchgate.net

Polymer Dynamics: When incorporated into a polymer matrix, the dynamics of both the silane and the polymer chains are altered. MD simulations can be used to study the effect of this compound on the glass transition temperature, mechanical properties, and diffusion of small molecules within the polymer. mdpi.comresearchgate.netnih.govmdpi.commcmaster.carsc.org For polysiloxane-based systems, these simulations can provide insights into chain flexibility and intermolecular interactions. mdpi.comresearchgate.netnih.govmcmaster.carsc.org

Simulation ParameterTypical Value/Condition
Force Field COMPASS, CVFF, ReaxFF mdpi.comresearchgate.net
Ensemble NVT (Canonical), NPT (Isothermal-isobaric) mdpi.com
Temperature 298 K (Room Temperature) mdpi.com
Time Step 1 fs
Simulation Time Nanoseconds to Microseconds
Note: These are general parameters and would be adapted for a specific study of this compound.

Conformational Analysis and Steric Effects on Reactivity and Material Assembly

The three-dimensional structure of this compound, particularly the rotational freedom around its single bonds, gives rise to various conformers that can influence its reactivity and how it assembles into larger structures. nih.govresearchgate.net

Conformational Analysis: Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, can be used to determine the preferred conformations of the molecule in different environments. nih.govresearchgate.net By calculating the potential energy as a function of dihedral angles, the relative populations of anti and gauche conformers can be determined. nih.gov For similar molecules like 3-(trimethylsilyl)propionic acid, studies have shown how solvent polarity can influence the conformational equilibrium. nih.gov

Steric Effects: The bulky trimethylsiloxy and dimethylchlorosilyl groups create steric hindrance that can affect the rate and outcome of chemical reactions. researchgate.net For example, the accessibility of the silicon atom in the chlorosilane group to an incoming nucleophile will be influenced by the molecule's conformation. Computational modeling can quantify these steric effects by calculating steric energies and mapping the steric landscape of the molecule. This understanding is crucial for predicting its reactivity in surface modification and polymerization reactions. researchgate.netmanchester.ac.ukasianpubs.org

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. arxiv.orgarxiv.orgresearchgate.netnih.govresearchgate.net

Spectroscopic Prediction: DFT and other quantum chemistry methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted. These computational predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to particular molecular vibrations or atomic environments.

Validation: The agreement between predicted and experimental spectra serves as a validation of the computational model and the theoretical level used. Discrepancies can point to the need for more sophisticated theoretical treatments or can reveal interesting physical phenomena not captured by the initial model. Machine learning models trained on large datasets of experimental and calculated spectra are emerging as a powerful tool for improving the accuracy of spectral predictions. arxiv.orgarxiv.orgnih.gov

Spectroscopic TechniquePredicted Parameter
Infrared (IR) Spectroscopy Vibrational Frequencies and Intensities researchgate.netnih.gov
Raman Spectroscopy Vibrational Frequencies and Scattering Activities researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants nih.govresearchgate.net

Computational Design and Screening of Novel Silane Derivatives for Specific Research Applications

Computational methods are increasingly used not just to study existing molecules but also to design new ones with desired properties. researchgate.net

Computational Design: By systematically modifying the structure of this compound in silico, it is possible to design novel derivatives. For example, the length of the propyl chain could be varied, or the methyl groups on the silicon atoms could be replaced with other functional groups. researchgate.net Quantum mechanical calculations can then be used to predict the properties of these new molecules, such as their reactivity, stability, and affinity for specific surfaces. researchgate.netnih.govcompchem.me

Screening: High-throughput computational screening can be employed to evaluate a large library of virtual silane derivatives for a particular application. For instance, if the goal is to develop a more effective adhesion promoter, a library of silanes could be screened based on their calculated binding energy to a specific substrate. researchgate.net This computational approach can significantly accelerate the discovery and development of new materials by prioritizing the most promising candidates for experimental synthesis and testing. tandfonline.comnih.gov

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of organosilicon compounds, including chlorosilanes, often involves energy-intensive processes and the use of chlorinated compounds, which raises environmental concerns. nih.govacs.orgresearchgate.net Future research is increasingly focused on developing greener, more sustainable synthesis routes.

Furthermore, modifying existing industrial processes, such as the direct synthesis of alkoxysilanes as an alternative to chlorosilanes, can reduce the generation of harmful byproducts like hydrogen chloride. mdpi.com Research into innovative routes, like utilizing dichlorosilane (B8785471) (a by-product of the Siemens process) for silane (B1218182) production, has demonstrated potential for significant energy savings compared to conventional methods. rsc.org

Table 1: Comparison of Synthesis Routes for Silane Precursors

Synthesis RouteAdvantagesDisadvantagesResearch Focus
Traditional Chemical Synthesis Established, high-volume productionHigh energy consumption, use of hazardous materials, generation of byproducts nih.govacs.orgProcess optimization, waste stream valorization
Biocatalysis Mild reaction conditions, high selectivity, potential for reduced environmental impact nih.govacs.orgchemrxiv.orgCurrently in early research stages, enzyme stability and efficiency need improvementEnzyme engineering, directed evolution to create new-to-nature reactions nih.govacs.org
Green Catalysis Use of cheaper, earth-abundant metal catalysts, milder reaction conditions, use of green solvents nih.govacs.orgCatalyst lifetime and recyclability can be challengingDevelopment of more robust and efficient catalysts, expansion of substrate scope
Process Intensification Reduced energy consumption, improved efficiency rsc.orgRequires significant investment in new infrastructureDevelopment of novel reactor designs (e.g., reactive distillation) rsc.org

Exploration of Novel Reaction Pathways and Mechanisms for Complex Architectures

The dual reactivity of 3-(Trimethylsiloxypropyl)dimethylchlorosilane makes it an ideal candidate for the construction of complex molecular architectures. Future research will likely focus on harnessing this reactivity in novel polymerization and surface modification techniques.

Controlled polymerization methods , such as anionic ring-opening polymerization (AROP), offer a pathway to synthesize well-defined polymers with silane functionalities. nih.govacs.org By using specifically designed initiators, it is possible to create heterotelechelic polymers with a high degree of control over the chain ends, which can then be functionalized using the reactivity of the chlorosilane group. nih.govacs.org The development of new initiator systems and the exploration of "click chemistry" reactions will enable the synthesis of a wide array of silane-functionalized polymers with tailored properties. drexel.edursc.org

Self-assembled monolayers (SAMs) are another area of intense research. The ability of silanes to form robust, covalently bound layers on hydroxylated surfaces is well-established. rsc.orgnih.govreddit.com Future work will focus on achieving nanoscale uniformity in these monolayers and on developing methods for their subsequent chemical modification. rsc.orgacs.org This will allow for the creation of highly specific surface functionalities for a variety of applications.

The synthesis of dendrimers and hyperbranched polymers using chlorosilane chemistry is also a promising research direction. These highly branched, three-dimensional macromolecules offer unique properties due to their high density of functional groups. By carefully controlling the reaction conditions, it is possible to build up complex dendritic structures from silane precursors.

Precision Control over Material Properties through Advanced Silane Integration Techniques

A key advantage of incorporating silanes like this compound into materials is the ability to precisely control their surface properties. Future research will focus on developing advanced integration techniques to fine-tune these properties for specific applications.

One of the most sought-after properties is hydrophobicity . Silane coatings can render surfaces water-repellent, and the degree of hydrophobicity can be controlled by the nature of the organic substituent on the silane. gelest.comdakenchem.com Research is ongoing to understand the relationship between the molecular structure of the silane, the surface coverage, and the resulting water contact angle. rsc.orgscispace.commdpi.com This will enable the design of superhydrophobic surfaces with self-cleaning properties. gelest.com

Beyond hydrophobicity, silanes can be used to control a range of other surface properties, including adhesion, friction, and biocompatibility. zmsilane.comspecialchem.com By creating well-defined mixed monolayers with different functional groups, it will be possible to create surfaces with patterned properties. Surface functionalization with silane coupling agents is an effective strategy to impart desired functionalities and modulate the hydrophilic or hydrophobic properties of a substrate. nih.gov

The integration of silanes into polymer matrices can also be used to control the bulk properties of materials. For example, silane coupling agents are used to improve the mechanical strength and durability of composites by enhancing the adhesion between the polymer matrix and inorganic fillers. specialchem.comnbinno.com Future research will focus on developing new silane coupling agents and optimizing their use in high-performance composites.

Interdisciplinary Applications in Sensor Technology, Actuators, and Advanced Manufacturing

The unique properties of materials modified with this compound and related compounds open up a wide range of interdisciplinary applications.

In sensor technology , the ability to functionalize surfaces with specific chemical groups makes silanes ideal for the development of chemical sensors. For example, silane-functionalized metal-organic frameworks (MOFs) are being explored for their potential in stimuli-responsive drug delivery and chemical sensing. researchgate.netnih.gov The silanization of surfaces allows for the attachment of receptor molecules that can selectively bind to target analytes.

In the field of actuators , silicone-based materials are of great interest for the development of soft robotics and artificial muscles. lynxter.frlynxter.frresearchgate.net Dielectric elastomer actuators (DEAs), which deform in response to an electric field, are a particularly promising technology. nwpu.edu.cnresearchgate.netresearchgate.netmdpi.com By chemically modifying the silicone backbone with polar groups, it is possible to enhance the dielectric constant and improve the performance of these actuators. nwpu.edu.cnresearchgate.netnih.gov Future research will focus on synthesizing novel silane-modified silicones with optimized electromechanical properties. nih.gov

In advanced manufacturing , silanes play a crucial role as coupling agents and surface modifiers. specialchem.comnbinno.com In 3D printing, for example, silane treatment of fillers can improve their compatibility with the polymer matrix, leading to stronger and more durable printed parts. nbinno.com The ability to tailor the surface properties of materials is also critical in the development of advanced coatings and adhesives. tcichemicals.comshinetsusilicone-global.com Furthermore, the use of silicone 3D printing is enabling the creation of complex internal geometries for applications in soft robotics. lynxter.fr

Table 2: Emerging Applications of Functional Silanes

Application AreaRole of SilaneKey Research Objectives
Sensor Technology Surface functionalization for analyte recognition researchgate.netnih.govImproving sensitivity and selectivity, developing multiplexed sensor arrays
Actuators Modification of silicone elastomers for enhanced dielectric properties nwpu.edu.cnresearchgate.netnih.govIncreasing actuation strain and force, reducing operating voltage, improving durability researchgate.netmdpi.comnih.gov
Advanced Manufacturing Coupling agent for composites, surface modifier for adhesion and printability specialchem.comnbinno.comDeveloping novel silane coupling agents for advanced materials, optimizing surface treatments for additive manufacturing
Biomaterials Surface modification to control cell adhesion and biocompatibility nih.govDesigning surfaces that promote specific cellular responses, developing stimuli-responsive biomaterials researchgate.netmdpi.com

Challenges and Perspectives in Translating Fundamental Research into Next-Generation Technologies

While the future research directions for this compound and related compounds are promising, there are several challenges that need to be addressed to translate fundamental research into next-generation technologies.

One of the primary challenges is the scalability and cost-effectiveness of synthesis . Many of the novel synthesis routes, such as biocatalysis, are still in the early stages of development and may not be economically viable for large-scale production. nih.govacs.org Further research is needed to develop robust and efficient processes that can compete with traditional manufacturing methods.

Another challenge is the long-term stability and durability of silane-modified materials. While silane coatings are generally robust, they can degrade under harsh environmental conditions. nih.gov Understanding the degradation mechanisms and developing strategies to improve the long-term performance of these materials is crucial for their successful implementation in demanding applications. The development of transient soft robots, whose components can degrade in a controlled manner, presents an interesting approach to managing the lifecycle of these materials. nih.gov

Finally, there is a need for a deeper fundamental understanding of the structure-property relationships in silane-modified materials. Advanced characterization techniques are needed to probe the molecular structure of silane layers and their interface with the substrate. ethz.ch This knowledge will be essential for the rational design of new materials with tailored properties.

Despite these challenges, the outlook for the field is bright. The versatility of silane chemistry, combined with the growing demand for advanced materials with tailored properties, will continue to drive innovation in this area. Interdisciplinary collaboration between chemists, materials scientists, and engineers will be key to unlocking the full potential of these fascinating molecules and translating fundamental discoveries into real-world technologies.

Q & A

Basic Research Questions

Q. What analytical methods ensure the purity of 3-(Trimethylsiloxypropyl)dimethylchlorosilane during synthesis?

  • Methodology : Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical. For example, GC with a Podbielniak-packed column can achieve 98% purity verification, as demonstrated in siloxane synthesis . NMR analysis is also effective for identifying impurities like hexamethyldisiloxane .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Use chemical-resistant gloves, goggles, and lab coats. Siliconize glassware by immersion in 10% dimethylchlorosilane/hexane solutions to prevent unwanted adsorption . Ensure ventilation to mitigate HCl release during hydrolysis .

Q. What is the optimal protocol for functionalizing silica surfaces using this compound?

  • Methodology : Surface silanol groups on silica can be quantified via chemisorption of dimethylchlorosilane derivatives, followed by thermogravimetric analysis (TGA) or potentiometric titration . Pre-treatment with plasma fluorination enhances surface reactivity .

Q. How can researchers prevent premature hydrolysis during storage?

  • Methodology : Store under inert gas (e.g., nitrogen) in moisture-free environments. Use anhydrous solvents like THF during synthesis to minimize side reactions .

Advanced Research Questions

Q. How does surface functionalization with this compound alter hydrophobicity in nanochannels?

  • Methodology : Hydrophobicity can be assessed via contact angle measurements and X-ray photoelectron spectroscopy (XPS). Note that traditional surface complexation models (e.g., 2-pK Triple Layer Model) may fail to account for OH⁻ accumulation on hydrophobic surfaces, requiring complementary electrochemical impedance spectroscopy .

Q. What mechanistic insights explain contradictions in surface charging data for functionalized silica?

  • Methodology : Contradictions arise from unaccounted interfacial water effects on hydrophobic coatings. Combine atomic force microscopy (AFM) with ζ-potential measurements to resolve discrepancies. Kallay et al.’s work on OH⁻ ion accumulation provides a framework for re-evaluating data .

Q. How can this compound improve grafting efficiency in polymer brush synthesis?

  • Methodology : Use this compound as an ATRP initiator. Optimize reaction time and monomer concentration (e.g., PMMA brushes grafted via SI-ATRP show uniform fluorescence when monitored with fluorescein labeling). Validate grafting density via ellipsometry .

Q. What role does this silane play in orthogonal peptide gradient fabrication?

  • Methodology : Employ XPS to track Cl2s and F1s spectra after backfilling with fluorinated silanes. Gradual contact angle changes across 2D surfaces confirm orthogonal concentration gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.